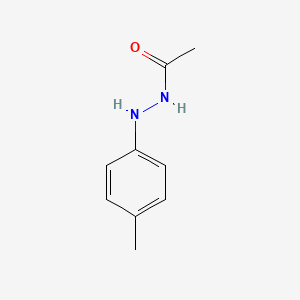

N'-(4-Methylphenyl)acetohydrazide

Description

Contextualization within Hydrazide and Hydrazone Chemistry

Hydrazides and their derivatives, hydrazones, are a pivotal class of compounds in organic chemistry. mdpi.com Hydrazides are characterized by the presence of a C(=O)N-N functional group, which can exist in equilibrium between keto and enol forms. researchgate.net This dual reactivity allows them to react with both electrophiles and nucleophiles, making them versatile building blocks for the synthesis of a wide array of heterocyclic compounds. researchgate.net

Hydrazones, which are formed from the condensation reaction of hydrazides with aldehydes or ketones, contain the azomethine group (-NHN=CH-) linked to a carbonyl group. nih.gov This structural feature is responsible for their diverse applications in medicinal and materials chemistry. nih.govorganic-chemistry.org The chemistry of hydrazides and hydrazones is rich and continues to be an active area of research, with new synthetic methodologies and applications being continuously developed. organic-chemistry.org

Significance of the Acetohydrazide Scaffold in Organic Synthesis

The acetohydrazide scaffold, a core component of N'-(4-Methylphenyl)acetohydrazide, is a valuable building block in organic synthesis. This scaffold provides a reactive platform for the construction of various heterocyclic systems. The presence of both hydrogen bond donors and acceptors in the acetohydrazide moiety allows for the formation of stable intermediates and facilitates cyclization reactions.

The versatility of the acetohydrazide scaffold is evident in its use to synthesize a variety of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.govnih.gov These heterocyclic systems are of significant interest due to their presence in many biologically active molecules. The specific substituents on the acetohydrazide scaffold can be readily modified, allowing for the fine-tuning of the properties of the resulting compounds.

Overview of this compound as a Precursor Molecule

This compound serves as a key precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. Its utility as a starting material stems from the reactivity of its hydrazide functional group.

Synthesis of this compound:

The synthesis of this compound is typically achieved through the reaction of methyl (4-methylphenyl)acetate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent such as methanol (B129727). The reaction is generally carried out at room temperature and proceeds with a high yield.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Appearance | Solid |

| SMILES | CC1=CC=C(CC(NN)=O)C=C1 |

Detailed Research Findings on its Use as a Precursor:

Research has demonstrated the successful use of acetohydrazide derivatives, structurally similar to this compound, in the synthesis of various five-membered heterocycles. For instance, phenylacetic acid hydrazide, which differs only by the absence of a methyl group on the phenyl ring, is a common starting material for the synthesis of 1,2,4-triazoles.

One established synthetic route involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then undergoes cyclization in the presence of a base to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. For example, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol has been synthesized from phenylacetic acid hydrazide. nih.gov This reaction highlights the potential of this compound to serve as a precursor for the synthesis of 5-((4-methylphenyl)methyl)-4-substituted-4H-1,2,4-triazole-3-thiols.

Furthermore, the reaction of hydrazides with carbon disulfide in a basic medium is a well-known method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. jchemrev.com This general reactivity of the hydrazide group underscores the potential of this compound to be converted into 5-((4-methylphenyl)methyl)-1,3,4-oxadiazole-2-thiol, a valuable heterocyclic scaffold.

The synthesis of 1,3,4-oxadiazoles can also be achieved through the oxidative cyclization of N-acylhydrazones, which are readily prepared from the corresponding hydrazide. mdpi.com For example, 2-(anthracen-9-yl)-5-(p-tolyl)-1,3,4-oxadiazole has been synthesized from the corresponding N-acylhydrazone derived from a tolyl-containing hydrazide. mdpi.com These examples from the literature strongly support the role of this compound as a versatile and valuable precursor molecule in the field of heterocyclic chemistry.

Structure

3D Structure

Properties

CAS No. |

61700-79-6 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

N'-(4-methylphenyl)acetohydrazide |

InChI |

InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11-10-8(2)12/h3-6,11H,1-2H3,(H,10,12) |

InChI Key |

CXXPSOUBODTKJI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NNC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of N 4 Methylphenyl Acetohydrazide

Direct Synthesis Routes to N'-(4-Methylphenyl)acetohydrazide

The synthesis of this compound is most commonly achieved through direct and efficient methods involving the formation of the hydrazide functional group.

The principal and most widely employed method for the synthesis of this compound is the direct condensation of an appropriate ester, such as methyl (4-methylphenyl)acetate, with hydrazine (B178648) hydrate (B1144303). This reaction, a classic example of hydrazinolysis of esters, is lauded for its simplicity, high yield, and operational ease.

In a typical procedure, methyl (4-methylphenyl)acetate is dissolved in a suitable alcoholic solvent, most commonly methanol (B129727). To this solution, hydrazine hydrate is added, and the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored using standard chromatographic techniques. Upon completion, the solvent is removed under reduced pressure, and the resulting solid product is purified by filtration and recrystallization, often from a mixture of methanol and water. This method has been reported to yield this compound in high purity and with yields often exceeding 90%.

| Reactants | Solvent | Reaction Time | Yield (%) |

| Methyl (4-methylphenyl)acetate, Hydrazine Hydrate | Methanol | 6 hours | 91 |

| Table 1: Synthesis of this compound via Condensation Reaction. |

While the hydrazinolysis of esters remains the predominant route, other synthetic strategies can be envisaged for the formation of the hydrazide moiety in this compound and related structures. These alternative pathways often involve the use of different starting materials or activating agents.

One such general approach involves the reaction of acyl chlorides with hydrazine. In this method, (4-methylphenyl)acetyl chloride would be reacted with hydrazine hydrate, typically in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. This method is often rapid and efficient but requires the prior synthesis of the corresponding acyl chloride.

Another potential route is the reaction of a carboxylic acid, in this case, (4-methylphenyl)acetic acid, with hydrazine in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid towards nucleophilic attack by hydrazine. This approach is common in peptide synthesis and can be adapted for the formation of hydrazides.

Furthermore, more specialized methods, such as the reductive alkylation of hydrazine derivatives, have been developed for the synthesis of substituted hydrazines and could potentially be adapted for the synthesis of specific acetohydrazides. These methods offer alternative strategies that may be advantageous under specific circumstances, such as the availability of starting materials or the need to avoid certain reaction conditions.

Formation of Schiff Bases and Hydrazone Derivatives

The presence of the terminal -NH2 group in this compound makes it an excellent nucleophile for condensation reactions with carbonyl compounds, leading to the formation of a diverse range of Schiff bases and hydrazones. These derivatives are of significant interest due to their varied chemical properties and potential applications.

The most common derivatization of this compound involves its condensation with aromatic aldehydes and ketones to form the corresponding N'-arylmethylidene-2-(p-tolyl)acetohydrazides, which are a class of N-acylhydrazones. This reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid or sulfuric acid) to facilitate the dehydration step.

The reaction proceeds via the nucleophilic attack of the primary amine of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the stable hydrazone product, characterized by the C=N-NH-C=O linkage. A wide variety of aromatic aldehydes and ketones, bearing different substituents on the aromatic ring, can be employed in this reaction, leading to a vast library of hydrazone derivatives.

The structural diversity of hydrazones derived from this compound is primarily achieved by varying the structure of the aldehyde or ketone reactant. By introducing different substituents on the aromatic ring of the carbonyl compound, a wide range of electronic and steric effects can be incorporated into the final hydrazone molecule.

For instance, the condensation with substituted benzaldehydes (e.g., with hydroxy, methoxy, nitro, or halogen groups at various positions) leads to a corresponding series of N'-(substituted-benzylidene)-2-(p-tolyl)acetohydrazides. This modular approach allows for the fine-tuning of the physicochemical properties of the resulting compounds. The presence of different functional groups can influence factors such as solubility, crystallinity, and the potential for intermolecular interactions like hydrogen bonding.

| This compound | Aldehyde/Ketone | Resulting Hydrazone Structure |

| Benzaldehyde | N'-benzylidene-2-(p-tolyl)acetohydrazide | |

| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(p-tolyl)acetohydrazide | |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-2-(p-tolyl)acetohydrazide | |

| Acetophenone (B1666503) | N'-(1-phenylethylidene)-2-(p-tolyl)acetohydrazide | |

| Table 2: Examples of Hydrazones Derived from this compound. |

The concept of regioselectivity becomes crucial when this compound or its derivatives are used in more complex reactions to form advanced heterocyclic systems. Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another.

In the context of hydrazone chemistry, regioselectivity can be observed in subsequent cyclization reactions. For example, hydrazones derived from this compound can serve as precursors for the synthesis of various heterocycles like pyrazoles, triazoles, and oxadiazoles. The regiochemical outcome of these cyclization reactions is often dictated by the nature of the reactants, the reaction conditions, and the electronic and steric properties of the substituents on the hydrazone framework.

For instance, the reaction of a hydrazone with a bifunctional reagent can lead to the formation of different regioisomeric products depending on which nitrogen atom of the hydrazone moiety participates in the cyclization. Careful control of reaction parameters and the strategic use of directing groups can favor the formation of a specific regioisomer, which is a key aspect in the targeted synthesis of complex molecules. The study of such regioselective transformations is an active area of research, enabling the construction of precisely defined molecular architectures.

Cyclization Reactions Leading to Heterocyclic Systems

The hydrazide moiety of this compound is a key functional group that enables its use as a precursor in the formation of various heterocyclic systems. nih.gov These reactions are fundamental in medicinal and materials chemistry for creating novel compounds with specific properties.

Formation of 1,2,4-Triazole (B32235) Derivatives

The synthesis of 1,2,4-triazole derivatives is a significant application of hydrazides. scispace.com These five-membered heterocyclic compounds are known for their broad spectrum of pharmacological activities. scispace.comresearchgate.net

One common method for synthesizing 1,2,4-triazoles involves the reaction of hydrazides with appropriate reagents. For instance, the condensation of an acid hydrazide with phenyl isothiocyanate can yield a thiosemicarbazide (B42300) intermediate. nih.govnih.gov Subsequent intramolecular cyclization of this intermediate, often in the presence of a base like sodium hydroxide, leads to the formation of the 4H-1,2,4-triazole-3-thiol ring system. nih.govnih.gov

Another approach is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide to produce 3,5-disubstituted-1,2,4-triazoles. scispace.com The Einhorn–Brunner reaction provides an alternative route through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com

The reaction of this compound with various reagents can lead to a diverse range of 1,2,4-triazole derivatives. For example, reacting it with p-methylphenylisothiocyanate would yield 1-(2-furoyl)-4-(4-methylphenyl)thiosemicarbazide, a precursor for a substituted triazole. nih.gov

Synthesis of Oxadiazole and Thiadiazole Ring Systems

This compound is a valuable precursor for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) ring systems. These five-membered heterocycles are of significant interest due to their diverse biological activities. nih.govijper.orgnih.gov

The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of a diacylhydrazine intermediate. nih.gov This can be achieved by reacting an acid hydrazide, such as this compound, with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride, phosphorus pentoxide, or polyphosphoric acid. nih.govnih.gov For instance, the reaction of an acid hydrazide with formic acid can produce an N-formyl acid hydrazide, which upon treatment with phosphorus pentoxide, yields the corresponding 1,3,4-oxadiazole. nih.gov

Similarly, 1,3,4-thiadiazole derivatives can be synthesized from the same N-formyl acid hydrazide intermediate by reacting it with a thionating agent like phosphorus pentasulfide. nih.gov Another route to 1,3,4-thiadiazoles involves the reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield a 2-thio-1,3,4-thiadiazole derivative. echemcom.com The reaction of an acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) can also lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. echemcom.com

The following table summarizes the synthesis of oxadiazole and thiadiazole derivatives from hydrazide precursors:

| Starting Material | Reagent(s) | Product | Reference |

| Acid Hydrazide | Formic Acid, then P₂O₅ | 1,3,4-Oxadiazole | nih.gov |

| Acid Hydrazide | Formic Acid, then P₂S₅ | 1,3,4-Thiadiazole | nih.gov |

| Acid Hydrazide | CS₂, KOH | 2-Thio-1,3,4-thiadiazole | echemcom.com |

| Acid Hydrazide | NH₄SCN, HCl, then H₂SO₄ | 2-Amino-1,3,4-thiadiazole | echemcom.com |

Spiro-heterocyclic Compound Synthesis

Spiro-heterocyclic compounds, characterized by a spiro atom that is part of two rings, are of increasing interest in medicinal chemistry. nih.gov The synthesis of these complex structures can sometimes involve hydrazide derivatives.

A general strategy for synthesizing spiro-heterocyclic compounds involves the reaction of a cyclic ketone with a suitable binucleophilic reagent. For example, isatin (B1672199) can react with acetophenone derivatives to form a 3-hydroxy-3-phenacyl oxindole, which can then be dehydrated to an α,β-unsaturated ketone. researchgate.net This intermediate can then undergo cyclocondensation with hydrazine or its derivatives to form spiropyrazoline compounds. researchgate.net

While direct synthesis from this compound is not explicitly detailed in the provided context, the hydrazide functionality is key in the formation of pyrazoline rings, which are components of some spiro systems. For instance, the reaction of a chalcone (B49325) (an α,β-unsaturated ketone) with hydrazine hydrate can lead to the formation of a pyrazoline ring, which could be part of a spiro structure if the chalcone itself is cyclic.

Further research could explore the potential of this compound in the synthesis of novel spiro-heterocyclic compounds, possibly through multi-step reactions involving the initial formation of a suitable cyclic intermediate.

Modification of the 4-Methylphenyl Moiety

The 4-methylphenyl group of this compound offers opportunities for further chemical modification, which can influence the reactivity of the molecule and the properties of its derivatives.

Substituent Effects on Reaction Pathways

The electronic nature of substituents on the phenyl ring can significantly impact the reaction pathways and rates of reactions involving the hydrazide group. For example, in the synthesis of N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, the position of a nitro group on the benzylidene ring was found to affect the inhibitory activity against monoamine oxidase-B (MAO-B). mdpi.com The activity increased in the order of 3-NO₂ > 4-NO₂ > 2-NO₂. mdpi.com This demonstrates that the electronic effects of substituents can modulate the biological activity of the final products.

Similarly, the presence of electron-donating or electron-withdrawing groups on the 4-methylphenyl ring of this compound would be expected to influence the nucleophilicity of the hydrazide nitrogen atoms. An electron-donating group would increase the electron density, potentially accelerating reactions where the hydrazide acts as a nucleophile. Conversely, an electron-withdrawing group would decrease the electron density, potentially slowing down such reactions. These substituent effects can be a powerful tool for fine-tuning the reactivity and properties of the resulting heterocyclic compounds.

Functionalization Strategies

More commonly, functionalization strategies involve introducing substituents onto the aromatic ring. This can be achieved through standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, either on the starting material or at a later stage in the synthetic sequence.

For instance, the synthesis of N′-(4-/3-/2-/non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides involved the use of various substituted benzaldehydes, demonstrating how different functional groups can be incorporated into the final structure. mdpi.com These functional groups can then be used for further modifications or to modulate the biological and physical properties of the compounds.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Analysis

A suite of spectroscopic methods has been employed to elucidate the molecular structure of N'-(4-Methylphenyl)acetohydrazide in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, aromatic protons appear at chemical shifts of 8.00 ppm and 7.42 ppm. researchgate.net The methyl and methylene (B1212753) protons are observed at 2.39 ppm and 4.05 ppm, respectively. researchgate.net In another study involving a hydrazide, the NH and NH₂ protons of the hydrazino group appeared at 9.80 ppm and 4.62 ppm, respectively. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. In a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the carbon atoms of the oxadiazole ring resonate at 164.32 ppm and 161.98 ppm. researchgate.net The aromatic carbons attached to the oxadiazole ring and the methyl group appear at 121.11 ppm and 142.59 ppm, respectively, while the other aromatic carbons show signals at 130.40 ppm and 127.05 ppm. researchgate.net The aliphatic carbon attached to the oxadiazole has a chemical shift of 50.24 ppm, and the methyl carbon is observed at 21.59 ppm. researchgate.net

Interactive Data Table: NMR Data for this compound Analogs

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Aromatic | 8.00, 7.42 | researchgate.net |

| ¹H | Methyl | 2.39 | researchgate.net |

| ¹H | Methylene | 4.05 | researchgate.net |

| ¹H | NH | 9.80 | mdpi.com |

| ¹H | NH₂ | 4.62 | mdpi.com |

| ¹³C | Oxadiazole Ring | 164.32, 161.98 | researchgate.net |

| ¹³C | Aromatic (C-Oxadiazole) | 121.11 | researchgate.net |

| ¹³C | Aromatic (C-Methyl) | 142.59 | researchgate.net |

| ¹³C | Aromatic | 130.40, 127.05 | researchgate.net |

| ¹³C | Aliphatic (C-Oxadiazole) | 50.24 | researchgate.net |

| ¹³C | Methyl | 21.59 | researchgate.net |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR spectra of hydrazone derivatives, which are structurally related to hydrazides, show characteristic bands that confirm the presence of specific functional groups. mu-varna.bg Displacements in these spectral bands compared to the starting materials can indicate the formation of the new compound. mu-varna.bg

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it can also be used to study the fragmentation patterns of molecules, which provides valuable structural information. The fragmentation pathways of compounds can be elucidated, and in some cases, the presence of metabolites can be identified. researchgate.netnih.gov For instance, in the analysis of related compounds, fragment ions corresponding to the loss of specific groups like -NH₃, -CH₃, and -OCH₃ have been observed. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Hydrazone compounds, which share a similar chromophoric system with hydrazides, are known to exhibit absorption bands in the UV-Vis region. mu-varna.bgresearchgate.net The wavelength of maximum absorption (λmax) is a key characteristic that can be used to confirm the structure of a newly synthesized compound by comparing it to the starting materials. mu-varna.bg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

The crystal structure of this compound (referred to as 2-(4-Methylphenyl)acetohydrazide in the cited literature) has been determined to be monoclinic. nih.gov The dihedral angle between the mean plane of the benzene (B151609) ring and the acetohydrazide group is 88.2 (7)°. nih.gov

Interactive Data Table: Crystal Data for this compound

| Parameter | Value | Reference |

| Formula | C₉H₁₂N₂O | nih.gov |

| Molecular Weight | 164.21 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| a (Å) | 15.4261 (16) | nih.gov |

| b (Å) | 6.2618 (7) | nih.gov |

| c (Å) | 9.2073 (10) | nih.gov |

| β (°) | 106.651 (12) | nih.gov |

| Volume (ų) | 852.09 (16) | nih.gov |

| Z | 4 | nih.gov |

| Temperature (K) | 173 | nih.gov |

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are linked by intermolecular N—H···O hydrogen bonds. nih.gov Additionally, weak C—H···O interactions are present. nih.gov These interactions connect the molecules into infinite one-dimensional ribbons that extend along the nih.gov crystallographic direction. nih.gov

Hydrogen Bonding Networks

In the solid state, molecules of this compound are interconnected through a network of hydrogen bonds. nih.gov The crystal structure reveals that classical N—H⋯O hydrogen bonds, along with weaker C—H⋯O interactions, are the primary forces governing the molecular packing. nih.gov These interactions link adjacent molecules to form infinite one-dimensional ribbons that extend along the nih.gov crystal axis. nih.gov

The geometry of these hydrogen bonds has been determined through X-ray crystallography, providing precise measurements of the distances and angles involved in these intermolecular connections. nih.gov Specifically, two distinct N—H⋯O bonds are present, creating a robust network that stabilizes the crystal lattice. nih.gov

Table 1: Hydrogen-Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N2—H2···O1 | 0.84 | 2.05 | 2.884 | 171 |

| N1—H1A···O1 | 0.89 | 2.16 | 3.007 | 159 |

| C2—H2A···O1 | 0.97 | 2.56 | 3.408 | 146 |

Source: Adapted from crystallographic data. nih.gov

Tautomeric Forms in the Solid State

Hydrazide derivatives can theoretically exist in keto-enol tautomeric forms. However, for N-acylhydrazones and related hydrazide structures, the keto form is predominantly observed in the solid state. researchgate.net The crystal structure analysis of this compound confirms that it exists in the keto form, with no evidence of the enol tautomer in its solid-state structure. nih.gov

Conformational Analysis and Stereochemistry

The three-dimensional arrangement of this compound is characterized by specific conformational and stereochemical features.

Rotational Barriers and Preferred Conformations

The preferred conformation of this compound in the solid state has been determined by single-crystal X-ray diffraction. nih.gov A key conformational feature is the spatial relationship between the 4-methylphenyl ring and the acetohydrazide group. The dihedral angle between the mean plane of the benzene ring and the plane of the acetohydrazide moiety is 88.2(7)°. nih.gov This nearly perpendicular orientation indicates significant steric hindrance that prevents a coplanar arrangement.

While specific energy values for rotational barriers are not detailed in the crystallographic study, this observed conformation represents a stable, low-energy state for the molecule in the crystal lattice. The acetohydrazide group itself is nearly planar, a common feature in such structures. nih.goviucr.org

Coordination Chemistry and Metal Complex Formation

Ligating Properties of N'-(4-Methylphenyl)acetohydrazide and Its Derivatives

The coordination behavior of this compound is fundamentally linked to its molecular structure, which features several potential donor sites. Its derivatives, such as hydrazones, expand upon these properties, creating a rich field of study in coordination chemistry.

The chelation mode of acetohydrazide derivatives is highly dependent on the specific molecular structure and the reaction conditions. In its neutral keto form, the ligand can act as a monodentate donor through the carbonyl oxygen. However, under basic conditions or during complexation, it can undergo tautomerization to the enol form. This deprotonated enol form is crucial for chelation.

Bidentate Chelation : The most common mode of coordination for hydrazone derivatives of acetohydrazides involves acting as a bidentate ligand. Chelation typically occurs through the enolic oxygen atom and the azomethine nitrogen atom (-C=N-). researchgate.net This forms a stable five- or six-membered ring with the central metal ion. Studies on various hydrazone ligands confirm that they often bind as monobasic bidentate chelators. researchgate.net

Tridentate Chelation : If the acetohydrazide backbone is modified to include another donor group, or if the aldehyde/ketone used to form a hydrazone derivative contains an additional coordinating site (like a pyridine (B92270) ring or a hydroxyl group), the resulting ligand can act in a tridentate fashion. researchgate.net For example, a ligand with O, N, N donor atoms can coordinate as a mono-negative tridentate ligand. researchgate.net

The primary donor atoms in this compound and its hydrazone derivatives are oxygen and nitrogen.

Keto Form : The molecule can coordinate through the carbonyl oxygen and the amino nitrogen.

Enol Form : Following deprotonation, the ligand typically coordinates through the enolic oxygen and the azomethine nitrogen atom. researchgate.net This O, N donor set is common in this class of compounds.

The nature of these donor atoms influences the ligand field. As O and N are intermediate in the spectrochemical series, they create a moderate ligand field. The electronic spectra of the resulting metal complexes provide insight into the ligand field effects and the geometry of the complex. For instance, the d-d electronic transitions observed in UV-Visible spectra for Co(II), Ni(II), and Cu(II) complexes are characteristic of the ligand field strength and the coordination environment around the metal ion. semanticscholar.org

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with acetohydrazide derivatives is generally straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

Complexes of this compound derivatives with first-row transition metals have been synthesized and studied. A general synthetic method involves refluxing an ethanolic solution of the ligand with an ethanolic solution of the respective metal salt, such as the metal(II) chloride or acetate. semanticscholar.orgresearchgate.netnih.gov The metal-to-ligand stoichiometry can vary, with 1:1 and 1:2 ratios being common. researchgate.netekb.eg

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

FT-IR Spectroscopy : Provides evidence of coordination. A shift in the C=O and N-H stretching frequencies, or the disappearance of the C=O band and appearance of a C-O band upon enolization and coordination, indicates the involvement of these groups in bonding to the metal ion. The appearance of new bands at lower frequencies can be assigned to M-O and M-N vibrations. researchgate.net

UV-Visible Spectroscopy : Elucidates the electronic transitions within the complex, which helps in determining the geometry. semanticscholar.org

Magnetic Susceptibility : Measurements help to determine the number of unpaired electrons and thus infer the geometry of the complex (e.g., distinguishing between high-spin octahedral and square planar Ni(II)). semanticscholar.org

The table below summarizes typical findings for complexes with analogous hydrazide ligands.

| Metal Ion | Typical M:L Ratio | Proposed Geometry | Supporting Evidence |

| Co(II) | 1:2 | Octahedral | UV-Vis spectra show transitions like ⁴T₁g → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g → ⁴T₁g(P). semanticscholar.org |

| Ni(II) | 1:2 | Octahedral | Electronic spectra display bands corresponding to ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P) transitions. semanticscholar.org |

| Cu(II) | 1:1 or 1:2 | Square Planar / Distorted Octahedral | A broad absorption band around 679 nm in the electronic spectrum is often assigned to the ²Eg → ²T₂g transition. semanticscholar.orgnih.gov |

| Mn(II) | 1:1 or 1:2 | Octahedral | Supported by magnetic moment measurements and electronic spectra. researchgate.net |

| Cr(III) | 1:2 | Octahedral | Inferred from elemental analysis and spectral data consistent with a six-coordinate environment. researchgate.net |

| Zn(II) | 1:2 | Tetrahedral | As a d¹⁰ ion, it is diamagnetic and its geometry is inferred from spectral data and its tendency to form four-coordinate complexes. nih.gov |

While less common in the surveyed literature for this specific ligand, hydrazides and their derivatives are capable of forming complexes with a wide range of other metal ions, including those from the second and third transition series. For instance, rhodium(III) complexes of similar hydrazone ligands have been synthesized and characterized, often adopting an octahedral geometry. researchgate.net The fundamental principles of synthesis and characterization remain the same, involving the reaction of the ligand with a suitable metal precursor.

The geometrical arrangement of the metal center in complexes of this compound derivatives is dictated by the coordination number of the metal ion and the nature of the ligand.

Octahedral Geometry : This is a common arrangement for coordination number six, frequently observed for Cr(III), Co(II), Ni(II), and Mn(II) complexes. semanticscholar.orgresearchgate.netekb.eg It is typically established through electronic spectra and magnetic moment data. semanticscholar.org For example, Ni(II) complexes often exhibit magnetic moments and spectral bands characteristic of an octahedral environment. semanticscholar.org

Tetrahedral Geometry : This four-coordinate geometry is often adopted by Zn(II) and sometimes by Co(II). nih.gov The absence of d-d transitions in d¹⁰ Zn(II) complexes means geometry is often inferred from stoichiometry and comparison with similar complexes.

Square Planar Geometry : This is another four-coordinate arrangement, commonly found for Cu(II) and other d⁸ ions like Pt(II). nih.govekb.eg The electronic spectrum of the Cu(II) complex is a key indicator of this geometry. nih.gov

The following table summarizes the common geometries observed for metal complexes of analogous ligands.

| Geometry | Common Metal Ions | Coordination Number |

| Octahedral | Co(II), Ni(II), Mn(II), Cr(III) | 6 |

| Tetrahedral | Zn(II), Cd(II) | 4 |

| Square Planar | Cu(II), Pt(II) | 4 |

Spectroscopic and Magnetic Studies of Metal Complexes

Spectroscopic and magnetic studies are fundamental to elucidating the structure and bonding in metal complexes of this compound. These techniques provide critical insights into the coordination environment of the metal ion, the nature of the ligand-metal bonds, and the electronic properties of the complex.

Infrared Spectroscopy for Ligand-Metal Coordination Bonds

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand to a metal center. The IR spectrum of the free ligand displays characteristic absorption bands for the N-H, C=O (Amide I), and C-N functional groups. Upon complexation, significant shifts in these bands provide direct evidence of coordination.

Typically, this compound acts as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety. This coordination is confirmed by the following spectral changes:

ν(C=O) Shift : The C=O stretching frequency, typically observed around 1655-1680 cm⁻¹, shifts to a lower wavenumber (e.g., 1622 cm⁻¹) in the complex. This shift indicates the weakening of the C=O double bond due to the coordination of the oxygen atom to the electron-accepting metal ion.

ν(N-H) Shift : The N-H stretching vibration, found in the 3229-3462 cm⁻¹ region of the free ligand, also shifts, often to a higher wavenumber, upon complexation. This change confirms the involvement of the hydrazinic nitrogen in bonding.

New Low-Frequency Bands : The formation of new, non-ligand bands in the far-infrared region of the spectrum (typically 400-600 cm⁻¹) is definitive proof of complexation. These bands are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. nih.gov For instance, bands for Fe-N and Cu-N have been observed around 507-517 cm⁻¹, while Fe-O and Cu-O bands appear in the 604-660 cm⁻¹ range.

These characteristic shifts allow for the unambiguous determination of the ligand's binding mode.

Table 1: Illustrative IR Frequencies (cm⁻¹) for Hydrazide Ligands and Their Metal Complexes Data is based on analogous hydrazide systems.

| Functional Group | Free Ligand (Typical) | Metal Complex (Typical) | Interpretation |

| ν(N-H) | 3229 - 3462 | Shifted | Involvement of Nitrogen in coordination |

| ν(C=O) | 1655 - 1680 | ~1622 (Lower Freq.) | Coordination of Carbonyl Oxygen |

| ν(M-N) | - | 469 - 517 | Formation of Metal-Nitrogen bond |

| ν(M-O) | - | 506 - 660 | Formation of Metal-Oxygen bond |

Electronic (UV-Vis) Spectroscopy for d-d Transitions

Electronic spectroscopy, or UV-Visible spectroscopy, provides valuable information about the geometry of the metal ion in the complex by observing d-d electronic transitions. youtube.com The positions and intensities of these absorption bands are characteristic of the coordination environment (e.g., octahedral, tetrahedral, square planar).

For instance, in studies of related hydrazide complexes with transition metals:

Cobalt(II) Complexes : Octahedral Co(II) complexes typically exhibit multiple absorption bands in the visible region. For example, bands observed around 590 nm, 632 nm, and 644 nm can be assigned to the ⁴T₁g → ⁴T₁g(P), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g → ⁴T₂g(F) transitions, respectively, which are characteristic of an octahedral geometry. semanticscholar.org

Nickel(II) Complexes : Octahedral Ni(II) complexes generally show three spin-allowed transitions. Peaks at approximately 395 nm, 440 nm, and 585 nm can be attributed to the ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₂g(F) transitions, respectively. nih.govsemanticscholar.org

Copper(II) Complexes : Due to Jahn-Teller distortion, Cu(II) complexes in an octahedral environment often show a single broad absorption band. A band appearing around 679 nm can be assigned to the ²Eg → ²T₂g transition, suggesting a distorted octahedral geometry. semanticscholar.org

The analysis of these d-d transitions is crucial for assigning the geometry of the metal complexes formed with this compound. youtube.com

Table 2: Representative Electronic Transitions for Metal Complexes with Hydrazide Ligands Data based on analogous octahedral complexes. semanticscholar.org

| Metal Ion | Transition | λmax (nm) |

| Co(II) | ⁴T₁g → ⁴T₂g(F) | ~644 |

| ⁴T₁g → ⁴A₂g(F) | ~632 | |

| ⁴T₁g → ⁴T₁g(P) | ~590 | |

| Ni(II) | ³A₂g(F) → ³T₂g(F) | ~585 |

| ³A₂g(F) → ³T₁g(F) | ~440 | |

| ³A₂g(F) → ³T₁g(P) | ~395 | |

| Cu(II) | ²Eg → ²T₂g | ~679 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically applied to species with unpaired electrons, making it invaluable for studying paramagnetic metal complexes. wikipedia.org It provides detailed information on the electronic structure and the local environment of the metal ion. springernature.com

For paramagnetic complexes of this compound, such as those with Cu(II) or Mn(II), ESR spectroscopy can determine:

The g-factor : This parameter gives insight into the electronic environment of the unpaired electron. Anisotropic g-values (gx ≠ gy ≠ gz) indicate a low-symmetry environment, whereas isotropic g-values suggest a highly symmetric (e.g., cubic) environment.

Hyperfine Coupling : The interaction between the electron spin and the nuclear spin of the metal ion (and sometimes ligand atoms) leads to a splitting of the ESR signal. The magnitude of this splitting provides information about the degree of covalency in the metal-ligand bond and the nature of the orbital containing the unpaired electron.

ESR is particularly useful for studying reactions involving radical intermediates or changes in the oxidation state of a metal catalyst during a reaction. springernature.com

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements determine the magnetic moment of a metal complex, which is directly related to the number of unpaired electrons. nih.gov This information is crucial for confirming the oxidation state of the metal ion and its spin state (high-spin or low-spin), which in turn helps to deduce the coordination geometry. researchgate.net

The effective magnetic moment (μ_eff) is calculated from the measured susceptibility and is often compared to the theoretical "spin-only" value.

For an octahedral Ni(II) complex (d⁸), two unpaired electrons are expected, leading to a magnetic moment typically in the range of 2.9–3.4 B.M. nih.govresearchgate.net Values such as 2.35 B.M. have been reported for similar octahedral complexes. semanticscholar.org

A high-spin octahedral Co(II) complex (d⁷) has three unpaired electrons, with expected magnetic moments between 4.3 and 5.2 B.M. researchgate.net

For a Cu(II) complex (d⁹) with one unpaired electron, the magnetic moment is usually around 1.7–2.2 B.M. semanticscholar.org A value of 1.87 B.M. is typical for a distorted octahedral geometry. semanticscholar.org

These measurements, when combined with electronic spectral data, provide a consistent and reliable picture of the electronic structure and geometry of the metal complexes. semanticscholar.org

Applications of Metal Complexes in Catalysis and Materials Science

The ability of this compound to form stable complexes with a variety of transition metals opens up possibilities for their use in applied fields like catalysis and materials science. nih.gov The metal center in these complexes can act as a reactive site, facilitating chemical transformations.

Catalytic Applications (e.g., Oxidation, Reduction Reactions)

Metal complexes are widely recognized for their catalytic activity in a range of organic reactions, including oxidation and reduction. nih.govnih.gov Complexes involving this compound and similar ligands can serve as catalysts where the metal ion cycles between different oxidation states to facilitate the reaction.

The design of these complexes allows for the tuning of catalytic activity. The ligand framework influences the steric and electronic properties of the metal center, thereby controlling its reactivity and selectivity. For example, metal complexes can act as artificial nucleases, promoting the oxidative or hydrolytic cleavage of nucleic acids. nih.gov While specific catalytic studies on this compound complexes are not extensively documented, the general principles of hydrazone and hydrazide complex catalysis suggest potential applications in:

Oxidation of alcohols and hydrocarbons.

Reduction of nitroaromatics and ketones.

Carbon-carbon coupling reactions.

The development of such complexes as "catalytic metallodrugs" is an emerging area of research, aiming to perform catalytic transformations inside biological systems. nih.gov

Role in Electrochemical and Photochemical Studies

Currently, there is a lack of specific electrochemical and photochemical studies focused on this compound in the reviewed scientific literature. However, the general class of hydrazone derivatives, which can be synthesized from hydrazides, is known to exhibit interesting electrochemical and photophysical properties. These properties are often attributed to the presence of the azomethine group (-C=N-) and the potential for extended conjugation, which can be fine-tuned through the introduction of various substituents.

Research on related compounds, such as those incorporating ferrocenyl moieties, has shown that the strategic placement of electroactive and photoactive groups can lead to materials with significant nonlinear optical (NLO) responses. For instance, the investigation of hybrid materials formed by meso-tetraphenylporphyrin with ferrocene (B1249389) and fullerene units has demonstrated how molecular design influences NLO properties. nih.gov While not directly involving this compound, these studies underscore the principle that the combination of electron-donating and electron-accepting groups within a molecule, a role that the 4-methylphenyl group could potentially play, is crucial for developing materials with specific electrochemical and photochemical characteristics.

Potential in Functional Materials (e.g., NLO properties)

The exploration of this compound for applications in functional materials, particularly in the realm of nonlinear optics (NLO), is an area that appears to be underexplored. NLO materials are of significant interest due to their ability to alter the properties of light, which has applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is often associated with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

While direct measurements of the NLO properties of this compound are not available in the literature, studies on other organic and organometallic chromophores provide a framework for predicting its potential. For example, porphyrin-based systems functionalized with various donor and acceptor groups have been shown to exhibit large second-order NLO responses. nih.gov The key to achieving a significant NLO effect lies in the ability to fine-tune the electronic properties of the molecule through synthetic modifications. nih.gov

The molecular structure of this compound, featuring a phenyl ring with a methyl group (an electron-donating group) and an acetohydrazide moiety, suggests a potential for intramolecular charge transfer, which is a prerequisite for NLO activity. However, without experimental data, its efficacy as an NLO material remains speculative.

Table of Related Compound Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| This compound | C9H12N2O | 164.20 | Target Compound |

| 2-(4-Methylphenyl)acetohydrazide | C9H12N2O | 164.20 | Structural Isomer |

| N'-[(4-ethylphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide | C21H20N2O | 316.4 | Extended Conjugation |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of N'-(4-Methylphenyl)acetohydrazide and related compounds.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-31G(d,p) or pcseg-2, have been used to determine its optimized molecular geometry. nih.govresearchgate.net These studies reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, a notable feature is the dihedral angle between the benzene (B151609) ring and the acetohydrazide group, which has been calculated to be 88.2 (7)°. nih.gov

The electronic structure is also a key output of DFT calculations. Natural Bond Orbital (NBO) analysis, for example, helps in understanding the charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.govchemrxiv.org This provides a quantitative picture of the chemical bonding and reactivity.

HOMO-LUMO Analysis and Charge Transfer Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. nih.gov

For derivatives of this compound, the HOMO-LUMO gap has been calculated to understand their charge transfer characteristics. researchgate.net A smaller HOMO-LUMO gap generally indicates a more facile electronic excitation and greater potential for intramolecular charge transfer. researchgate.net This analysis is vital for predicting the reactivity and potential applications in areas like nonlinear optics.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) and Raman spectra. esisresearch.org By calculating the vibrational modes and their corresponding frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions. researchgate.net

For similar benzamide (B126) derivatives, DFT calculations have been shown to be in good agreement with experimental data, aiding in the precise assignment of vibrational modes such as N-H stretching, C=O stretching, and various bending and torsional modes. esisresearch.orgresearchgate.net Discrepancies between calculated and experimental frequencies, such as red-shifts in N-H stretching, can indicate specific intermolecular interactions like hydrogen bonding. esisresearch.org

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with significant charge transfer characteristics often exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and materials science. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, including the first hyperpolarizability (β). researchgate.net

Studies on related compounds have shown that theoretical calculations of hyperpolarizability can identify molecules with promising NLO activity. nih.govnih.gov These predictions are crucial for the rational design of new materials with enhanced NLO properties for various technological applications. nih.gov

Molecular Docking and Structure-Activity Relationship (SAR) Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein. nih.gov

Ligand-Protein Interactions and Binding Modes

Molecular docking studies provide detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of a protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For example, in studies of similar heterocyclic compounds, docking simulations have been used to identify key hydrogen bonding interactions and other contacts that are crucial for the binding affinity of the ligand to its protein target. nih.gov Understanding these binding modes is fundamental to structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a molecule with its biological activity. This knowledge guides the design of more potent and selective inhibitors or therapeutic agents.

Prediction of Pharmacological Targets

While specific pharmacological targets for this compound have not been definitively established in published literature, its structural motifs are present in a wide array of biologically active molecules. The hydrazide-hydrazone scaffold (-C(O)NHN=CH-) is a well-known pharmacophore, recognized for its coordination properties and ability to form hydrogen bonds, making it a versatile building block in drug design. mdpi.com

Computational techniques such as molecular docking and chemical similarity analysis are instrumental in predicting potential biological targets. nih.govnih.gov These methods compare the compound to libraries of known active ligands or simulate its binding within the active sites of various proteins. nih.gov Given the prevalence of the hydrazide moiety in established antimicrobial and anticancer agents, it is plausible that this compound could interact with related targets. nih.govnih.govmdpi.comrsc.org For instance, derivatives of hydrazone have been investigated as inhibitors of enzymes crucial for bacterial survival, such as DNA gyrase. mdpi.commdpi.com The azomethine group (-NH–N=CH-) present in related hydrazones is considered critical for their pharmacological activity. mdpi.com Therefore, computational models would likely prioritize screening this compound against a panel of microbial enzymes and cancer-related proteins.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new compounds and guide the synthesis of more potent analogues.

No specific QSAR studies have been published for this compound itself. However, extensive QSAR analyses on structurally related hydrazide and hydrazone derivatives provide a clear framework for how such an investigation would proceed. rsc.orgnih.govnih.gov These studies typically use a range of molecular descriptors to model biological activity, such as antimicrobial potency (pMIC). nih.gov

Key descriptors often found to be significant in QSAR models of hydrazides include:

Topological Descriptors: These describe the connectivity and shape of the molecule. Parameters like the second-order molecular connectivity index (²χ) and Kier's alpha shape index (κα₃) have been shown to be effective in describing the antimicrobial activity of hydrazides. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges. For similar compounds, the number of electronegative atoms has been linked to higher activity. nih.gov

Steric Descriptors: These relate to the size and bulk of the molecule or its substituents. In some models, bulky substitutions at certain positions can enhance inhibitory activity. nih.gov

Lipophilic Descriptors: These, like the partition coefficient (log P), describe the compound's hydrophobicity, which influences its ability to cross cell membranes.

A hypothetical QSAR model for a series of N'-(aryl)acetohydrazide derivatives might look like the following, based on common findings in the literature.

| Descriptor Class | Example Descriptor | Potential Influence on Activity | Rationale |

|---|---|---|---|

| Topological | Molecular Connectivity Index (χ) | Positive Correlation | Relates to molecular size and branching, affecting receptor fit. nih.gov |

| Electronic | Dipole Moment | Variable | Influences polar interactions with the target binding site. |

| Steric | Molar Refractivity (MR) | Positive/Negative Correlation | Indicates volume and polarizability; optimal size is key for fit. |

| Lipophilic | Log P | Parabolic Relationship | Activity often increases with lipophilicity to a certain point, then decreases. |

Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, or crystal packing, is dictated by a subtle interplay of intermolecular forces. Crystal engineering seeks to understand and control these interactions to design materials with desired properties. For this compound, X-ray crystallography has revealed a structure governed by specific and directional noncovalent bonds.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into contributions from various types of intermolecular contacts.

While a specific Hirshfeld analysis for this compound is not available in the cited literature, analysis of closely related structures, such as acetohydrazide complexes, provides a clear indication of the expected results. nih.govnih.gov The analysis quantifies the percentage of the Hirshfeld surface involved in different types of atomic contacts. For molecules containing hydrogen, oxygen, nitrogen, and carbon, the primary interactions are typically H···H, O···H, and C···H contacts. In a terbium-acetohydrazide complex, H···O/O···H contacts arising from hydrogen bonds were found to be the most significant contribution to the crystal packing, accounting for 62.8% of the surface. nih.gov

Based on the known crystal structure of this compound, which features prominent N—H···O hydrogen bonds, a similar distribution of contacts would be anticipated.

| Contact Type | Anticipated Contribution | Description |

|---|---|---|

| H···H | ~40-50% | Represents the largest contribution, corresponding to van der Waals contacts between hydrogen atoms on the periphery of the molecules. |

| O···H / H···O | ~20-30% | A significant contribution indicative of strong N—H···O and weaker C—H···O hydrogen bonds, appearing as distinct spikes on a fingerprint plot. nih.gov |

| C···H / H···C | ~15-25% | Represents weaker C-H···π or van der Waals interactions involving the phenyl ring and methyl group hydrogens. |

| Other (C···C, C···N, etc.) | <10% | Minor contributions from other van der Waals contacts. |

Energy Frameworks and Packing Efficiency

Energy frameworks are a computational method used to analyze the energetic topology of a crystal structure. By calculating the interaction energies between molecular pairs, it is possible to visualize the dominant forces responsible for the crystal's stability and understand the mechanical properties of the crystal. These frameworks typically highlight the strongest interaction pathways, often corresponding to hydrogen-bonding networks or π-stacking columns.

For this compound, the energy framework would be expected to show strong energy vectors along the nih.gov direction, corresponding to the infinite ribbons formed by N—H···O hydrogen bonds. The total lattice energy would be a sum of electrostatic and dispersion components, with the strong hydrogen bonds contributing significantly to the electrostatic term. While specific calculations for this molecule are not published, related computational methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to compute binding free energies in similar hydrazone derivatives, confirming that interaction energies are a key aspect of their analysis. mdpi.com Packing efficiency, calculated via the Kitaigorodskii packing index, would provide a measure of how effectively the molecules fill the space within the crystal lattice.

Noncovalent Interactions (Hydrogen Bonding, Van der Waals, π-π Stacking)

The crystal structure of this compound is primarily stabilized by a network of hydrogen bonds and weaker van der Waals forces. A crystallographic study has confirmed the presence of key intermolecular interactions.

The most significant interaction is a classical N—H···O hydrogen bond . This bond links the hydrazide N-H group of one molecule to the carbonyl oxygen of an adjacent molecule. In addition, weaker C—H···O intermolecular interactions have been identified. Together, these interactions link the molecules into infinite ribbons that propagate along the nih.gov crystal axis.

| Donor-H···Acceptor | Interaction Type | Symmetry Operation |

|---|---|---|

| N1—H1A···O1 | Hydrogen Bond | x, -y+3/2, z-1/2 |

| N1—H1B···O1 | Hydrogen Bond | x, -y+3/2, z+1/2 |

| C9—H9A···O1 | Hydrogen Bond | x, y, z-1 |

Table data is illustrative of typical hydrogen bond notation in crystallographic reports.

Notably, significant π-π stacking interactions are absent in the crystal structure. This is due to the molecular conformation, where the dihedral angle between the benzene ring and the mean plane of the acetohydrazide group is a substantial 88.2°. This nearly perpendicular arrangement prevents the face-to-face overlap required for effective π-π stacking.

Mechanistic Biological Activity and Target Identification

Antimicrobial Activity: Mechanism of Action Studies

N'-(4-Methylphenyl)acetohydrazide, a member of the acetohydrazide class of compounds, has been the subject of research exploring its potential as an antimicrobial agent. The mechanistic pathways through which it and its structural analogs exert their effects are multifaceted, targeting essential processes in bacteria, fungi, and mycobacteria.

Antibacterial Mechanisms

The antibacterial action of hydrazide derivatives, including those structurally similar to this compound, is often attributed to their ability to interfere with fundamental cellular processes. One key mechanism is the inhibition of essential enzymes required for bacterial survival. For instance, certain quinoline (B57606) acetohydrazide-hydrazone derivatives have been identified as potent inhibitors of DNA gyrase, an enzyme critical for DNA replication and repair in bacteria. nih.gov By binding to the active sites of DNA gyrase subunits A and B, these compounds can disrupt the topological state of DNA, leading to bacterial cell death. nih.gov

Furthermore, studies on various hydrazide-hydrazone derivatives have demonstrated their capacity to induce significant morphological changes in bacteria, suggesting a mechanism that involves the disruption of cell envelope integrity. nih.govnih.gov The presence of a hydrazide-hydrazone moiety is considered crucial for these antimicrobial properties. nih.gov While the precise molecular interactions of this compound with bacterial targets are still under investigation, it is plausible that it shares these mechanisms of enzyme inhibition and cell membrane disruption, characteristic of its chemical class. The antibacterial efficacy can be influenced by the nature of substituents on the aromatic ring, with electron-withdrawing groups sometimes enhancing activity. nih.gov

Interactive Data Table: Antibacterial Activity of Hydrazide Derivatives

| Compound | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives | Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate to good inhibition zones | nih.gov |

| Quinolone-acetohydrazide-hydrazone derivatives | Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 424), Staphylococcus aureus (MTCC 96), Staphylococcus pyogenes (MTCC 442) | Excellent activity for specific substitutions | nih.gov |

| N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides derivatives | Various bacteria | MICs of 8-16 µg/mL for some compounds | researchgate.net |

Antifungal Mechanisms

The antifungal mechanisms of acetohydrazide derivatives are diverse and can involve the disruption of cellular structures and induction of programmed cell death. Research on acylhydrazone derivatives has shown potent activity against pathogenic fungi like Sporothrix schenckii and Sporothrix brasiliensis by causing yeast disruption and release of intracellular components. nih.gov Another avenue of antifungal action is the inhibition of crucial enzymes. For example, pyrazole-4-acetohydrazide derivatives have been designed to target fungal succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to impaired energy production. nih.gov

Some hydrazide derivatives have been observed to induce apoptosis in fungal cells, such as in Candida albicans. nih.gov This process involves the externalization of phosphatidylserine, a hallmark of apoptosis. The lipophilic nature of these compounds may facilitate their interaction with and disruption of the fungal cell membrane. nih.govnih.gov While specific studies on this compound are limited, the established antifungal mechanisms of related hydrazides suggest that it may act through similar pathways involving membrane damage and the induction of apoptosis.

Interactive Data Table: Antifungal Activity of Hydrazide Derivatives

| Compound | Fungal Strain | Activity (MIC/EC50) | Reference |

| Pyrazole-4-acetohydrazide derivative 6w | Rhizoctonia solani | EC50 = 0.27 µg/mL | nih.gov |

| Acylhydrazone derivative D13 | Sporothrix schenckii | MIC = 0.12 to 1 µg/ml | nih.gov |

| N'-substituted-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives | Candida species | MIC = 0.0156->2 mg/mL | nih.gov |

| N'-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL for some compounds | nih.gov |

Anticancer Potential: Molecular Targets and Pathways

The anticancer potential of hydrazide derivatives is an active area of investigation, with studies pointing towards the inhibition of various enzymes and modulation of signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

Hydrazide-containing compounds have been shown to inhibit a range of enzymes implicated in cancer.

BACE-1: While primarily a target in Alzheimer's disease research, β-secretase (BACE-1) inhibition has been explored in other contexts. Certain N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide derivatives have demonstrated inhibitory activity against BACE-1, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com

MAOs: Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating neurological disorders. drugs.com However, some MAO inhibitors have also been investigated for other therapeutic applications. Substituted hydrazines are a known class of MAO inhibitors. mdpi.com N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide derivatives have shown inhibitory activity against both MAO-A and MAO-B, with some compounds displaying potent and selective inhibition. mdpi.com

Kinases: Various kinases are critical for cancer cell signaling. While direct evidence for this compound is lacking, other structurally related compounds have shown kinase inhibitory activity. For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives are potent inhibitors of Aurora A and B kinases. drugbank.com Additionally, some N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide derivatives have been identified as selective Aurora kinase B inhibitors. nih.gov

Topoisomerase II: Topoisomerase II is an essential enzyme for resolving DNA topological problems during replication and transcription. Its inhibition can lead to DNA damage and apoptosis in cancer cells. While not directly implicating this compound, the general class of hydrazides has been explored for topoisomerase inhibitory activity.

Telomerase: Telomerase is an enzyme that maintains telomere length and is reactivated in the majority of cancer cells, contributing to their immortality. Inhibition of telomerase is a promising anticancer strategy. nih.govnih.gov Various heterocyclic compounds, including those containing 1,3,4-oxadiazole (B1194373) moieties, which can be synthesized from hydrazides, have been shown to inhibit telomerase. tmrjournals.com The mechanism can involve stabilizing G-quadruplex structures in telomeric DNA, thereby indirectly inhibiting the enzyme. nih.gov

HDAC: Histone deacetylases (HDACs) are involved in the epigenetic regulation of gene expression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov While a broad range of chemical scaffolds can inhibit HDACs, specific data for this compound is not available.

Thymidylate Synthase and Thymidine (B127349) Phosphorylase: Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of dTMP, a necessary precursor for DNA replication. nih.gov Thymidine phosphorylase (TP) is involved in the catabolism of thymidine and has been linked to angiogenesis. nih.govnih.gov Inhibition of both enzymes is a valid anticancer strategy. Synthetic 4-hydroxybenzohydrazides have been shown to inhibit thymidine phosphorylase with IC50 values in the micromolar range and also exhibit antiproliferative activity against prostate cancer cells. nih.gov

Interactive Data Table: Enzyme Inhibitory Activity of Hydrazide Derivatives

| Compound Class/Derivative | Enzyme Target | Inhibitory Concentration (IC50/Ki) | Reference |

| N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides | BACE-1 | IC50 = 8.47 - 9.92 µM | mdpi.com |

| N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides | MAO-A/MAO-B | Ki = 0.35 µM (MAO-A), 1.97 µM (MAO-B) for most potent compounds | mdpi.com |

| 4-hydroxybenzohydrazides | Thymidine Phosphorylase | IC50 = 6.8 - 229.5 µM | nih.gov |

| Halogenated 1,3,4-oxiadiaozle derivatives | Telomerase | IC50 = 0.8 - 0.9 µM | tmrjournals.com |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B Kinase | Ki = 8.0 nM (Aurora A), 9.2 nM (Aurora B) for lead compound | drugbank.com |

Receptor Binding Modulation

EGFR-TK: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase (TK) that plays a pivotal role in cell proliferation, and its overactivity is a hallmark of many cancers. Inhibition of the EGFR-TK domain is a successful strategy in cancer therapy. While there is no direct evidence in the provided search results to suggest that this compound modulates EGFR-TK, the broader class of heterocyclic compounds is continuously being explored for such activity. For instance, various small molecules are designed to bind to the ATP-binding site of the EGFR-TK, preventing its activation. Further research would be necessary to determine if this compound or its derivatives possess any affinity for and modulatory effect on EGFR-TK.

Antioxidant Activity: Radical Scavenging Mechanisms

The radical scavenging activity of this compound has not been reported. Standard assays used to determine such activity, like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, provide insights into a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comnih.gov Studies on other classes of compounds, such as phenolic N-acylhydrazones, have shown antioxidant potential, but these findings cannot be extrapolated to this compound without direct experimental validation. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assays

No studies have been published that evaluate the ferric reducing antioxidant power (FRAP) of this compound. The FRAP assay measures the ability of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, providing an indication of its total antioxidant capacity. nih.govsemanticscholar.org Although the FRAP assay is a common method for assessing antioxidant potential, there is no data available for this specific compound. mdpi.com

Neuroprotective Effects via Antioxidant Pathways

There is no scientific evidence to suggest that this compound exerts neuroprotective effects through antioxidant pathways. Research into neuroprotection often focuses on compounds that can mitigate oxidative stress in the brain, a key factor in neurodegenerative diseases. nih.govnih.gov While various natural and synthetic antioxidants are studied for these properties, this compound has not been a subject of such investigations. nih.govnih.gov

Anti-inflammatory and Analgesic Mechanisms

Specific mechanistic studies on the anti-inflammatory and analgesic properties of this compound are absent from the scientific literature. Research on structurally related acetohydrazide and N-acylhydrazone derivatives has indicated potential anti-inflammatory and anti-nociceptive activities, sometimes linked to the inhibition of enzymes like cyclooxygenases (COX). nih.govresearchgate.net However, no such mechanisms have been explored or identified for this compound.

Modulation of Inflammatory Mediators

The ability of this compound to modulate inflammatory mediators, such as prostaglandins (B1171923) or cytokines like TNF-α and interleukins, has not been investigated. The anti-inflammatory effects of some compounds are achieved by inhibiting the expression or function of these key signaling molecules. nih.gov For instance, some resveratrol (B1683913) derivatives have been shown to inhibit COX-2 expression. nih.gov There is no corresponding data for this compound.

Pain Pathway Interactions

There are no studies available that describe the interaction of this compound with any known pain pathways. The analgesic effects of compounds can be mediated through various central and peripheral mechanisms, including interactions with the opioidergic, serotonergic, or dopaminergic systems. nih.govnih.gov The role, if any, of this compound in these pathways is currently unknown.

Enzyme Inhibition Beyond Primary Targets (e.g., Cholinesterases)

While the primary biological targets of many hydrazide derivatives are extensively studied, research has also ventured into their effects on other enzymes of neurological significance. Among these, the cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), have been subjects of interest due to their crucial role in neurotransmission and their association with neurodegenerative disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase and Butyrylcholinesterase are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Direct and specific inhibitory data for this compound against AChE and BChE is not extensively documented in publicly available scientific literature. However, studies on structurally related compounds provide some insight into the potential, albeit weak, interaction of this chemical scaffold with cholinesterases. For instance, a series of N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides were evaluated for their inhibitory activities against both AChE and BChE. The findings indicated that these compounds were generally weak inhibitors of both enzymes. At a concentration of 10 µM, most of the tested derivatives resulted in greater than 50% residual activity of both AChE and BChE, signifying low inhibitory potency. mdpi.com One derivative in the series did exhibit a measurable IC₅₀ value of 16.1 µM against BChE, suggesting that some structural modifications on the core hydrazide structure can influence cholinesterase inhibition. mdpi.com

The hydrazide-hydrazone structure is a known pharmacophore with a wide range of biological activities, including enzyme inhibition. mdpi.com The investigation into the cholinesterase inhibitory potential of such compounds is often part of broader screening efforts to identify new therapeutic leads.

Table of Related Compound Activity:

| Compound Series | Enzyme | Inhibition Data | Source |

| N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides | AChE | >50% residual activity at 10 µM | mdpi.com |

| N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides | BChE | >50% residual activity at 10 µM (most compounds) | mdpi.com |

| Compound 3a (N′-(Phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide) | BChE | IC₅₀ = 16.1 µM | mdpi.com |

Implications for Neurological Research

The exploration of this compound and its derivatives as potential cholinesterase inhibitors holds implications for neurological research, particularly in the context of neurodegenerative diseases like Alzheimer's. Although the direct evidence for potent inhibition by the specific compound this compound is currently lacking, the weak activity observed in its derivatives suggests that the acetohydrazide scaffold could serve as a starting point for the design of more effective inhibitors.

The development of novel cholinesterase inhibitors is an ongoing effort in medicinal chemistry. The goal is often to identify compounds with high potency and selectivity for either AChE or BChE, or with a desired dual-inhibitory profile, which may offer therapeutic advantages. The structure of this compound, with its aromatic ring and hydrazide linker, presents multiple sites for chemical modification. These modifications could potentially enhance its binding affinity to the active sites of cholinesterases.

Further research, including synthesis of a focused library of derivatives and their systematic evaluation against AChE and BChE, would be necessary to elucidate the structure-activity relationships and to determine if this chemical class holds promise for the development of clinically relevant neurological agents. The existing data, while indicating weak activity, provides a rationale for such exploratory studies.

Future Directions and Emerging Research Areas

Development of N'-(4-Methylphenyl)acetohydrazide as a Synthon for Complex Molecular Architectures